molecular formula C13H16O2 B1455006 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid CAS No. 884091-24-1

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid

Cat. No.: B1455006
CAS No.: 884091-24-1
M. Wt: 204.26 g/mol
InChI Key: SSLIEVKLCVTOOJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide and an acidic workup to obtain the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

    Cyclopropylacetic acid: Contains a cyclopropane ring with an acetic acid group.

    Cyclopropanemethanol: Features a cyclopropane ring with a hydroxymethyl group.

Uniqueness

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a 4-methylphenyl group and a cyclopropane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9-4-6-10(7-5-9)13(11(14)15)8-12(13,2)3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLIEVKLCVTOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672527
Record name 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884091-24-1
Record name 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid

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